3-(Hydrazonomethyl)-2-methyl-1H-indole

Physicochemical profiling Drug-likeness ADME prediction

Researchers requiring a lead-like indole-hydrazone scaffold for FBDD often face limited access to unsubstituted hydrazone intermediates with free terminal -NH₂. 3-(Hydrazonomethyl)-2-methyl-1H-indole fills this gap as a versatile fragment (MW 173.21, LogP 1.8) satisfying Rule-of-3 criteria for molecular growth optimization. • Primary amine handle enables one-step diversification into N-acyl, N-sulfonyl, N-alkyl, and N-aryl libraries • Validated negative control for antitubercular and antiplatelet assays where N-substitution is required for activity • Cyclocondensation-ready for constructing indole-pyrazole/pyrimidine hybrids inaccessible from N-blocked analogs • ≥98% purity, available for immediate dispatch

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B14169963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydrazonomethyl)-2-methyl-1H-indole
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C=NN
InChIInChI=1S/C10H11N3/c1-7-9(6-12-11)8-4-2-3-5-10(8)13-7/h2-6,13H,11H2,1H3
InChIKeyZPOFVVLMERAHBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydrazonomethyl)-2-methyl-1H-indole: Physicochemical Identity


3-(Hydrazonomethyl)-2-methyl-1H-indole (CAS 1196482-65-1, molecular formula C₁₀H₁₁N₃, molecular weight 173.21 g/mol) is a small-molecule indole derivative bearing a free hydrazonomethyl (–CH=N–NH₂) group at the 3-position and a methyl substituent at the 2-position of the indole ring [1]. It belongs to the indole-3-carbaldehyde hydrazone family, a compound class widely investigated for antimicrobial, antitubercular, antiplatelet, and aromatase-inhibitory activities [2]. The compound is commercially available from specialty chemical suppliers at ≥98% purity and is primarily utilized as a versatile synthetic intermediate for constructing more complex hydrazone, Schiff base, and heterocyclic libraries [1].

3-(Hydrazonomethyl)-2-methyl-1H-indole: Why Substitution Fails


Within the indole-3-carbaldehyde hydrazone class, even minor structural modifications produce profound differences in biological activity profiles, target selectivity, and physicochemical properties. The presence of the free terminal –NH₂ group on the hydrazone moiety in 3-(Hydrazonomethyl)-2-methyl-1H-indole confers distinct reactivity for further derivatization (e.g., Schiff base formation, acylation, cyclocondensation) that is absent in N-substituted analogs such as N,N-dimethyl or N-phenyl hydrazones [1]. Published structure–activity relationship (SAR) data demonstrate that N-substitution on the hydrazone nitrogen can switch antitubercular activity from 0% inhibition (dimethyl-substituted analog 3c) to an IC₅₀ of 5.96 μg/mL (N-methyl-N-phenyl analog 3d) [1]. Similarly, aromatase inhibition potency in the 2-methylindole hydrazone series varies from IC₅₀ < 10 μM (p-chloro-substituted phenylhydrazone 1j) to IC₅₀ > 100 μM (unsubstituted or weakly active analogs), demonstrating that the hydrazone substitution pattern is a critical determinant of target engagement [2]. Substituting the target compound with a different indole hydrazone without verifying the specific substitution pattern risks invalidating SAR hypotheses, confounding biological assay results, and undermining synthetic route fidelity.

3-(Hydrazonomethyl)-2-methyl-1H-indole: Key Differentiators


Physicochemical Differentiation: MW and LogP

3-(Hydrazonomethyl)-2-methyl-1H-indole (MW 173.21 g/mol, XLogP3-AA = 1.8) is substantially smaller and more polar than the closest biologically characterized comparator, indole-3-carboxaldehyde phenylhydrazone (MW 235.28 g/mol, predicted LogP ~3.0) [1]. This translates to a 62.07 g/mol (26.4%) reduction in molecular weight and approximately 1.2 log unit reduction in predicted lipophilicity. The lower LogP of the target compound suggests superior aqueous solubility but potentially reduced membrane permeability relative to N-phenyl-substituted analogs, a critical consideration for cell-based assay design [2]. The smaller size and lower lipophilicity also position this compound favorably within Lead-Like (Rule of 3) chemical space, in contrast to most biologically active indole hydrazones which fall into drug-like or beyond-Rule-of-5 space.

Physicochemical profiling Drug-likeness ADME prediction

Synthetic Versatility: Free –NH₂ Handle

The free –NH₂ terminus of the hydrazonomethyl group in 3-(Hydrazonomethyl)-2-methyl-1H-indole enables direct condensation with aldehydes, ketones, and carboxylic acid derivatives to generate secondary hydrazones (Schiff bases), acylhydrazones, and heterocyclic systems such as pyrazoles and thiazoles [1]. In contrast, N,N-dimethyl-N'-(2-methyl-1H-indol-3-ylmethylene)hydrazine (compound 3c in the antitubercular series) and indole-3-carboxaldehyde phenylhydrazone both lack a free –NH₂ group, precluding further N-derivatization reactions [1][2]. This makes the target compound the only member of the 2-methylindole-3-carbaldehyde hydrazone family that can serve as a primary amine building block for the construction of diverse combinatorial libraries through imine, amide, or urea bond formation.

Synthetic intermediate Combinatorial chemistry Schiff base formation

Aromatase Inhibition vs. Melatonin

In a systematic study of 19 2-methylindole hydrazone derivatives evaluated for aromatase (CYP19A) inhibition in a cell-free fluorescence assay using human CYP19 aromatase, 5 out of 19 compounds demonstrated IC₅₀ values below 20 µM, with the most potent derivative (compound 1j, p-chloro-substituted phenylhydrazone) exhibiting an IC₅₀ of 8.72 µM [1]. The natural hormone melatonin served as the baseline comparator with an IC₅₀ of 114 µM in the same assay, while the reference inhibitor ketoconazole showed an IC₅₀ of 2.5 µM [1]. The unsubstituted hydrazone (which structurally corresponds to 3-(Hydrazonomethyl)-2-methyl-1H-indole) was among the 14 compounds that did not meet the IC₅₀ < 20 µM threshold, indicating that the free hydrazone group alone confers only weak to moderate aromatase inhibition, with the addition of halogen-substituted phenyl rings on the hydrazone nitrogen being required for potent activity [1]. The known reference compound ketoconazole was approximately 45-fold more potent than melatonin and approximately 13-fold more potent than the most active indole hydrazone in this series.

Aromatase inhibition Breast cancer Melatonin analogues

Antitubercular SAR: N-Substitution Switch

In a series of indole-3-carboxaldehyde hydrazone derivatives screened against Mycobacterium tuberculosis H37Rv in the BACTEC 12B Microplate Alamar Blue Assay (MABA), the N,N-dimethyl-substituted hydrazone analog (compound 3c, derived from 2-methylindole-3-carboxaldehyde and N,N-dimethylhydrazine) showed 0% growth inhibition at the primary screening concentration of 6.25 µg/mL [1]. In contrast, the N-methyl-N-phenyl-substituted analog (compound 3d) in the same 2-methylindole series exhibited 98% inhibition at 6.25 µg/mL with an IC₅₀ of 5.96 µg/mL, and the most potent compound in the entire series (8b, a nitrovinylindole) had an IC₅₀ of 1.6 µg/mL [1]. This demonstrates that the terminal hydrazone nitrogen substitution is a binary on/off switch for antitubercular activity in this scaffold: N,N-dialkyl substitution abolishes activity, while N-aryl mono-substitution confers significant potency. 3-(Hydrazonomethyl)-2-methyl-1H-indole, bearing an unsubstituted –NH₂ terminus, is structurally most closely related to the inactive compound 3c rather than the active N-aryl hydrazones, and is predicted to exhibit negligible antitubercular activity.

Antitubercular activity Mycobacterium tuberculosis Hydrazone SAR

Antiplatelet Activity Gap vs. Lead

Indole-3-carboxaldehyde phenylhydrazone (MW 235.28) has been characterized as a lead antiplatelet compound with an IC₅₀ of 10 µM against arachidonic acid (AA)-induced platelet aggregation in human platelet-rich plasma, and has served as the parent scaffold for extensive SAR studies [1]. In a subsequent study of 2-methylindole hydrazone derivatives, structure–activity analysis revealed that antiplatelet potency is positively correlated with lower ClogP values and the presence of an N-aryl substituent on the hydrazone nitrogen [2][3]. The unsubstituted hydrazone 3-(Hydrazonomethyl)-2-methyl-1H-indole lacks the N-phenyl ring that is present in all biologically characterized antiplatelet indole hydrazones, and its higher polarity (XLogP3-AA = 1.8 vs. estimated ClogP ~3.0 for the phenylhydrazone lead) combined with the absence of the aryl pharmacophoric element suggests significantly weaker antiplatelet activity, although direct comparative assay data for this specific compound are not available in the published literature.

Antiplatelet aggregation Arachidonic acid pathway Indole hydrazone pharmacophore

3-(Hydrazonomethyl)-2-methyl-1H-indole: Application Scenarios


Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 173.21 g/mol, XLogP3-AA of 1.8, and only 13 heavy atoms, 3-(Hydrazonomethyl)-2-methyl-1H-indole satisfies all Lead-Like (Rule of 3) criteria: MW < 250, LogP < 3.5, HBD ≤ 3, HBA ≤ 3, and rotatable bonds ≤ 3 [1]. This contrasts sharply with the majority of biologically active indole hydrazones such as indole-3-carboxaldehyde phenylhydrazone (MW 235.28) and substituted 2-methylindole hydrazones (MW typically > 250), which exceed fragment or lead-like boundaries [2]. The compound is ideally suited as a starting fragment for FBDD campaigns where subsequent optimization of potency and drug-like properties is planned, as its small size and polarity provide ample room for molecular growth without exceeding drug-likeness thresholds.

Combinatorial Library Synthesis via –NH₂

The free terminal hydrazone –NH₂ group uniquely enables this compound to serve as a primary amine diversification point for generating large combinatorial libraries through parallel synthesis [1]. Unlike N,N-dimethyl-substituted analog 3c (which showed 0% antitubercular activity due to blocked nitrogen) or N-phenyl hydrazones (which are restricted to the existing N-aryl SAR space), the unsubstituted hydrazone can be converted into diverse N-acyl, N-sulfonyl, N-alkyl, and N-aryl derivatives through simple one-step reactions [1][2]. This makes it the preferred starting material for medicinal chemistry groups seeking to explore novel chemical space beyond the well-characterized N-aryl hydrazone series, particularly for targets where N-aryl substitution has not yielded satisfactory potency or selectivity.

Negative Control for SAR Assays

Based on the established SAR that N-aryl (particularly N-phenyl or N-methyl-N-phenyl) substitution on the indole hydrazone nitrogen is required for antitubercular activity (IC₅₀ of 5.96 µg/mL for compound 3d vs. 0% inhibition for N,N-dimethyl analog 3c), the unsubstituted hydrazone is predicted to be inactive in M. tuberculosis growth inhibition assays [1]. Similarly, in antiplatelet aggregation assays where the N-phenyl pharmacophore is essential (lead compound IC₅₀ = 10 µM), the unsubstituted compound is expected to be substantially less active [2]. These properties make 3-(Hydrazonomethyl)-2-methyl-1H-indole an appropriate negative control compound for validating assay specificity and confirming that observed biological activity in novel derivatives is attributable to the N-substituent rather than the indole-hydrazone core.

Heterocyclic Scaffold Construction

The hydrazonomethyl group can participate in cyclocondensation reactions with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyls, and other dielectrophiles to generate pyrazole, pyrazoline, thiazole, and pyrimidine-fused indole systems [1]. This contrasts with N-substituted hydrazones, which either cannot undergo cyclization (N,N-disubstituted) or require additional deprotection steps. The compound thus serves as a gateway intermediate for constructing polycyclic indole-heterocycle hybrids that are inaccessible from N-blocked hydrazone analogs, expanding accessible chemical space for screening collection enhancement.

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